molecular formula C34H63N15O8 B14181443 L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine CAS No. 847739-68-8

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine

Katalognummer: B14181443
CAS-Nummer: 847739-68-8
Molekulargewicht: 810.0 g/mol
InChI-Schlüssel: XIFXZUGOASLEFA-LROMGURASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine is a complex peptide compound It is composed of multiple amino acids, including lysine, glycine, ornithine, and histidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.

Wirkmechanismus

The mechanism of action of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

847739-68-8

Molekularformel

C34H63N15O8

Molekulargewicht

810.0 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C34H63N15O8/c35-12-4-1-8-22(38)29(52)43-18-27(50)46-23(11-7-15-42-34(39)40)30(53)44-19-28(51)47-24(9-2-5-13-36)31(54)49-26(16-21-17-41-20-45-21)32(55)48-25(33(56)57)10-3-6-14-37/h17,20,22-26H,1-16,18-19,35-38H2,(H,41,45)(H,43,52)(H,44,53)(H,46,50)(H,47,51)(H,48,55)(H,49,54)(H,56,57)(H4,39,40,42)/t22-,23-,24-,25-,26-/m0/s1

InChI-Schlüssel

XIFXZUGOASLEFA-LROMGURASA-N

Isomerische SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)N

Kanonische SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.